molecular formula C10H8Cl2O B1600046 5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one CAS No. 112933-45-6

5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B1600046
CAS No.: 112933-45-6
M. Wt: 215.07 g/mol
InChI Key: ZWTJFNBFQPUZKF-UHFFFAOYSA-N
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Description

5,8-Dichloro-3,4-dihydro-2H-naphthalen-1-one is an organic compound with the molecular formula C10H8Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms at the 5th and 8th positions and a ketone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one typically involves the chlorination of 3,4-dihydro-2H-naphthalen-1-one. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from naphthalene. The initial steps include hydrogenation to form 3,4-dihydro-2H-naphthalen-1-one, followed by chlorination using chlorine gas or other chlorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-3,4-dihydro-2H-naphthalen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of dichloronaphthoquinones.

    Reduction: Formation of 5,8-dichloro-3,4-dihydro-2H-naphthalen-1-ol.

    Substitution: Formation of various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

5,8-Dichloro-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-naphthalen-1-one: The parent compound without chlorine substituents.

    5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one: A similar compound with additional hydrogenation.

    1-Tetralone: Another naphthalene derivative with a ketone group.

Uniqueness

5,8-Dichloro-3,4-dihydro-2H-naphthalen-1-one is unique due to the presence of chlorine atoms at specific positions, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. The chlorine atoms can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTJFNBFQPUZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445729
Record name 5,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112933-45-6
Record name 5,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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